molecular formula C8H12NO4- B12341028 (2R,5S)-5-methoxycarbonylpiperidine-2-carboxylate

(2R,5S)-5-methoxycarbonylpiperidine-2-carboxylate

Cat. No.: B12341028
M. Wt: 186.18 g/mol
InChI Key: ZDAGAXAGFIRGGV-NTSWFWBYSA-M
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Description

(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid is a chiral piperidine derivative Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while reduction and substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to target proteins or enzymes, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12NO4-

Molecular Weight

186.18 g/mol

IUPAC Name

(2R,5S)-5-methoxycarbonylpiperidine-2-carboxylate

InChI

InChI=1S/C8H13NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h5-6,9H,2-4H2,1H3,(H,10,11)/p-1/t5-,6+/m0/s1

InChI Key

ZDAGAXAGFIRGGV-NTSWFWBYSA-M

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](NC1)C(=O)[O-]

Canonical SMILES

COC(=O)C1CCC(NC1)C(=O)[O-]

Origin of Product

United States

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